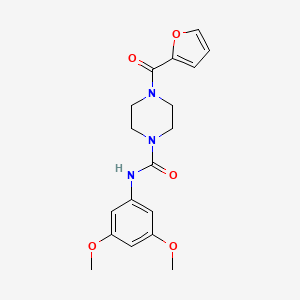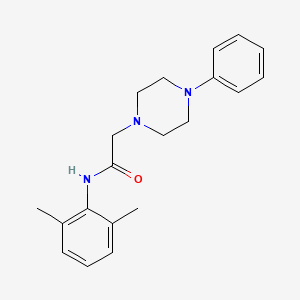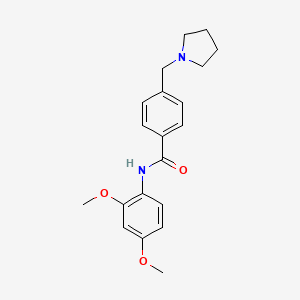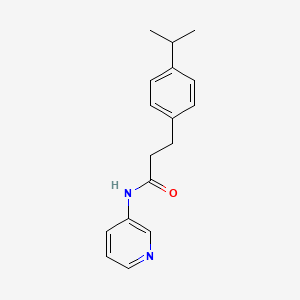
3-(4-tert-butylphenyl)propanamide
Vue d'ensemble
Description
3-(4-tert-butylphenyl)propanamide, also known as TBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application as a novel activator of TRPA1 channels. TRPA1 channels are a type of ion channel that are expressed in sensory neurons and play a critical role in pain and inflammation. The activation of TRPA1 channels has been shown to have therapeutic potential for the treatment of various pain and inflammatory conditions.
Mécanisme D'action
3-(4-tert-butylphenyl)propanamide activates TRPA1 channels by covalently modifying cysteine residues within the channel protein. This modification leads to a conformational change in the channel protein, resulting in the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions triggers downstream signaling pathways that ultimately lead to the activation of pain and inflammatory responses.
Biochemical and Physiological Effects:
The activation of TRPA1 channels by 3-(4-tert-butylphenyl)propanamide leads to the release of neuropeptides and inflammatory mediators, resulting in pain and inflammation. 3-(4-tert-butylphenyl)propanamide has been shown to induce pain and inflammation in animal models, and as such, has potential as a tool compound for the study of pain and inflammatory pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-tert-butylphenyl)propanamide as a tool compound is its potency and selectivity for TRPA1 channels. 3-(4-tert-butylphenyl)propanamide has been shown to be a highly potent activator of TRPA1 channels, with an EC50 value in the low nanomolar range. Additionally, 3-(4-tert-butylphenyl)propanamide has been shown to be selective for TRPA1 channels, with little to no activity on other ion channels.
One limitation of 3-(4-tert-butylphenyl)propanamide is its potential toxicity. 3-(4-tert-butylphenyl)propanamide has been shown to induce cell death in some cell types, and as such, caution should be taken when working with this compound.
Orientations Futures
There are several future directions for the study of 3-(4-tert-butylphenyl)propanamide and its potential therapeutic applications. One area of research is the development of more selective TRPA1 channel activators with improved safety profiles. Another area of research is the investigation of the role of TRPA1 channels in various pain and inflammatory conditions, with the goal of identifying new therapeutic targets. Finally, the use of 3-(4-tert-butylphenyl)propanamide as a tool compound for the study of pain and inflammatory pathways is an area of research that is likely to continue to grow in the future.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)propanamide has been shown to be a potent activator of TRPA1 channels, and as such, has potential therapeutic applications for the treatment of various pain and inflammatory conditions. In addition to its potential as a therapeutic agent, 3-(4-tert-butylphenyl)propanamide has also been used as a tool compound in scientific research to study the function and regulation of TRPA1 channels.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGXVJDKWIGUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-{2-[(3-bromobenzoyl)amino]ethyl}-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4440930.png)


![N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4440948.png)

![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4440981.png)
![N-cycloheptyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440986.png)


![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441007.png)
